Cas no 1449520-79-9 (2-(3-chloro-4-hydroxyphenyl)benzoic acid)

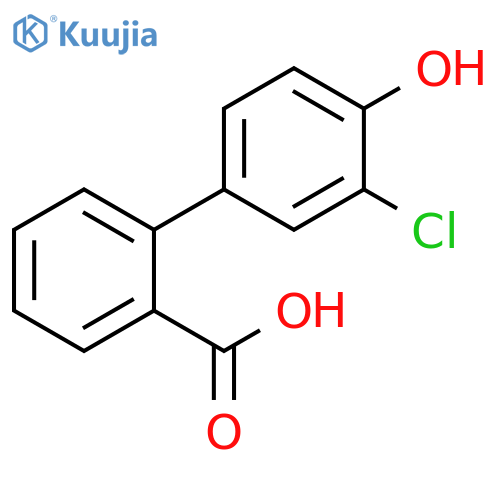

1449520-79-9 structure

商品名:2-(3-chloro-4-hydroxyphenyl)benzoic acid

CAS番号:1449520-79-9

MF:C13H9ClO3

メガワット:248.661762952805

MDL:MFCD30488269

CID:5209554

PubChem ID:125451358

2-(3-chloro-4-hydroxyphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- [1,1'-Biphenyl]-2-carboxylic acid, 3'-chloro-4'-hydroxy-

- 2-(3-chloro-4-hydroxyphenyl)benzoic acid

-

- MDL: MFCD30488269

- インチ: 1S/C13H9ClO3/c14-11-7-8(5-6-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7,15H,(H,16,17)

- InChIKey: BHAABOWDKLZQKY-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=C(O)C(Cl)=C2)=CC=CC=C1C(O)=O

2-(3-chloro-4-hydroxyphenyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-330541-10g |

2-(3-chloro-4-hydroxyphenyl)benzoic acid |

1449520-79-9 | 10g |

$3929.0 | 2023-09-04 | ||

| Enamine | EN300-330541-5.0g |

2-(3-chloro-4-hydroxyphenyl)benzoic acid |

1449520-79-9 | 5.0g |

$2277.0 | 2023-02-22 | ||

| Enamine | EN300-330541-0.05g |

2-(3-chloro-4-hydroxyphenyl)benzoic acid |

1449520-79-9 | 0.05g |

$768.0 | 2023-09-04 | ||

| Enamine | EN300-330541-1.0g |

2-(3-chloro-4-hydroxyphenyl)benzoic acid |

1449520-79-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-330541-0.25g |

2-(3-chloro-4-hydroxyphenyl)benzoic acid |

1449520-79-9 | 0.25g |

$840.0 | 2023-09-04 | ||

| Enamine | EN300-330541-1g |

2-(3-chloro-4-hydroxyphenyl)benzoic acid |

1449520-79-9 | 1g |

$914.0 | 2023-09-04 | ||

| Enamine | EN300-330541-2.5g |

2-(3-chloro-4-hydroxyphenyl)benzoic acid |

1449520-79-9 | 2.5g |

$1791.0 | 2023-09-04 | ||

| Enamine | EN300-330541-0.5g |

2-(3-chloro-4-hydroxyphenyl)benzoic acid |

1449520-79-9 | 0.5g |

$877.0 | 2023-09-04 | ||

| Enamine | EN300-330541-10.0g |

2-(3-chloro-4-hydroxyphenyl)benzoic acid |

1449520-79-9 | 10.0g |

$3376.0 | 2023-02-22 | ||

| Enamine | EN300-330541-0.1g |

2-(3-chloro-4-hydroxyphenyl)benzoic acid |

1449520-79-9 | 0.1g |

$804.0 | 2023-09-04 |

2-(3-chloro-4-hydroxyphenyl)benzoic acid 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

1449520-79-9 (2-(3-chloro-4-hydroxyphenyl)benzoic acid) 関連製品

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量